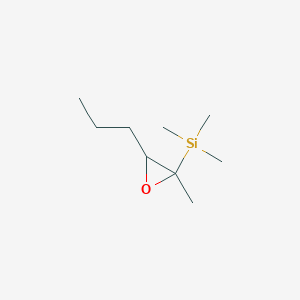
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-methyl-3-propyloxiran-2-yl)silane typically involves the reaction of an appropriate epoxide with a trimethylsilyl reagent. One common method is the reaction of 2-methyl-3-propyloxirane with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce diols. Substitution reactions can lead to a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane has several scientific research applications:
Biology: The compound can be employed in the synthesis of bioactive molecules and as a protecting group for sensitive functional groups.
Industry: It is used in the production of silicone polymers, coatings, and adhesives.
Mechanism of Action
The mechanism by which Trimethyl(2-methyl-3-propyloxiran-2-yl)silane exerts its effects involves the reactivity of the silicon atom and the oxirane ring. The silicon atom can stabilize positive charges through hyperconjugation, making it a useful intermediate in various reactions. The oxirane ring can undergo ring-opening reactions, leading to the formation of new carbon-carbon or carbon-oxygen bonds.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but lacks the oxirane ring.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Trimethoxysilane: Contains methoxy groups instead of methyl groups.
Uniqueness
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane is unique due to the presence of both the silicon atom and the oxirane ring, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules.
Properties
CAS No. |
65164-99-0 |
|---|---|
Molecular Formula |
C9H20OSi |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
trimethyl-(2-methyl-3-propyloxiran-2-yl)silane |
InChI |
InChI=1S/C9H20OSi/c1-6-7-8-9(2,10-8)11(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
LJGGRSKFAYYSOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(O1)(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















